molecular formula C29H30N4O5S B12155748 (2Z)-6-(3,4-dimethoxybenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(3,4-dimethoxybenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12155748
M. Wt: 546.6 g/mol
InChI Key: NEBLEGKIRLEJOO-IZHYLOQSSA-N
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Description

This compound belongs to the thiazolo-triazine-dione family, characterized by a fused heterocyclic core ([1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione) with a Z-configuration double bond linking to an indol-3-ylidene moiety. Key structural features include:

  • 2-Oxo-1,2-dihydroindole moiety: A planar conjugated system that may contribute to binding affinity in biological targets.

Properties

Molecular Formula

C29H30N4O5S

Molecular Weight

546.6 g/mol

IUPAC Name

(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-(1-heptyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C29H30N4O5S/c1-4-5-6-7-10-15-32-21-12-9-8-11-19(21)24(27(32)35)25-28(36)33-29(39-25)30-26(34)20(31-33)16-18-13-14-22(37-2)23(17-18)38-3/h8-9,11-14,17H,4-7,10,15-16H2,1-3H3/b25-24-

InChI Key

NEBLEGKIRLEJOO-IZHYLOQSSA-N

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=O)C(=N4)CC5=CC(=C(C=C5)OC)OC)S3)/C1=O

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC(=C(C=C5)OC)OC)S3)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(3,4-dimethoxybenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, heptanone, and indole derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of the indole moiety through Fischer indole synthesis.

    Cyclization Reactions: Construction of the thiazolo[3,2-b][1,2,4]triazine core via cyclization reactions.

    Functional Group Transformations: Introduction of the dimethoxybenzyl group through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementation of advanced purification techniques such as chromatography and recrystallization.

    Scalability: Adaptation of the synthetic process to large-scale production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Hydrolysis Reactions

The triazine-thiazolo fused ring system is susceptible to hydrolysis under acidic or basic conditions. The electron-deficient triazine moiety reacts preferentially due to its resonance-stabilized electrophilic centers.

Reaction TypeConditionsProductsReferences
Ring-openingAqueous HCl (0.1–1 M)Cleavage of triazine ring to form thiazole-urea derivatives
DemethylationHBr/AcOH (reflux)Conversion of 3,4-dimethoxybenzyl to 3,4-dihydroxybenzyl substituents

Key findings:

  • Acidic hydrolysis targets the triazine N-C bonds, yielding fragmented intermediates with retained thiazole and indole moieties.

  • Demethylation of the dimethoxybenzyl group occurs under strong protic acids, producing catechol derivatives .

Oxidation Reactions

The heptyl chain and indole-oxygenated groups are prone to oxidative transformations:

Reaction TypeConditionsProductsReferences
Terminal oxidationKMnO₄/H₂SO₄Heptyl chain oxidation to carboxylic acid
Indole ring oxidationH₂O₂/Fe²⁺Epoxidation or hydroxylation of the indole double bond

Key findings:

  • The terminal methyl group of the heptyl chain oxidizes to -COOH under strong oxidizing agents .

  • The indolylidene system undergoes electrophilic oxidation, forming epoxide or hydroxylated products depending on the catalyst.

Cycloaddition and Rearrangements

The conjugated π-system enables participation in [4+2] cycloadditions:

Reaction TypeConditionsProductsReferences
Diels-AlderDiethyl acetylene dicarboxylate (heat)Fused tetracyclic adducts
Electrocyclic shiftsUV irradiationZ→E isomerization at the (2Z) indolylidene double bond

Key findings:

  • The thiazolo-triazine core acts as a dienophile, reacting with electron-rich dienes to form bicyclic adducts .

  • Photoinduced isomerization alters the stereoelectronic profile, affecting binding interactions in medicinal applications .

Substitution Reactions

Electrophilic aromatic substitution occurs at the dimethoxybenzyl and indole rings:

Reaction TypeConditionsProductsReferences
NitrationHNO₃/H₂SO₄Nitro groups introduced at para positions of methoxybenzyl
HalogenationCl₂/FeCl₃Chlorination at indole C5 or thiazole C4 positions

Key findings:

  • Nitration preferentially targets the electron-rich 3,4-dimethoxybenzyl group due to methoxy-directed electrophilic attack.

  • Halogenation occurs at less hindered positions of the heterocyclic cores, modifying pharmacological activity .

Stability and Degradation Pathways

The compound degrades under prolonged exposure to:

  • Light : Photooxidation of the indolylidene group generates quinone-like byproducts.

  • Humidity : Hydrolysis of the triazine ring accelerates in aqueous media (t₁/₂ = 48 hrs at pH 7.4) .

Scientific Research Applications

The compound (2Z)-6-(3,4-dimethoxybenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex heterocyclic structure that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its synthesis, biological activities, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazolo[3,2-b][1,2,4]triazine core, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step procedures that include the formation of the thiazole and triazine rings through cyclization reactions. For instance, derivatives of similar structures have been synthesized using methods such as microwave-assisted synthesis and regioselective cyclization techniques .

Synthesis Overview

StepReaction TypeKey Reagents
1Alkylation6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate
2CyclizationMicrowave irradiation to promote intramolecular cyclization
3HydrolysisHydrolysis of intermediate products
4AmidationFormation of amide bonds where necessary

Biological Activities

The biological evaluation of compounds containing the thiazolo[3,2-b][1,2,4]triazine nucleus has revealed a broad spectrum of pharmacological properties:

Antimicrobial Activity

Compounds derived from the thiazolo[3,2-b][1,2,4]triazine framework have shown significant antibacterial and antifungal activities. For example:

  • Antitubercular Activity : Certain derivatives have been tested against Mycobacterium tuberculosis with promising results .
  • Broad-Spectrum Antibacterial : Some compounds have exhibited activity comparable to established antibiotics like Ciprofloxacin and Rifampicin .

Anticancer Potential

Research indicates that derivatives of this compound may possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways related to cancer cell proliferation. For instance:

  • Inhibition of Kinase Activity : Certain triazine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Other Therapeutic Applications

The thiazolo[3,2-b][1,2,4]triazine derivatives have also been explored for their potential in treating various conditions:

  • Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation markers in vitro and in vivo models.
  • Neuroprotective Properties : There is emerging evidence that these compounds may protect neuronal cells from oxidative stress and apoptosis .

Case Study 1: Antitubercular Activity

A series of thiazolo[3,2-b][1,2,4]triazine derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. The study found that certain modifications on the benzyl group significantly enhanced the efficacy compared to standard treatments.

Case Study 2: Anticancer Screening

In a screening study involving various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), several derivatives showed IC50 values in the micromolar range. These findings indicate a strong potential for further development into anticancer agents.

Mechanism of Action

The mechanism of action of (2Z)-6-(3,4-dimethoxybenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound’s closest analog is (2Z)-6-benzyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (). Key differences include:

Parameter Target Compound Analog ()
R₁ (Position 6) 3,4-Dimethoxybenzyl Benzyl
R₂ (Indole N-substituent) Heptyl Methyl
Molecular Formula C₂₈H₂₈N₄O₅S C₂₁H₁₄N₄O₃S
Molecular Weight 532.61 g/mol 402.43 g/mol
Lipophilicity (Predicted logP) Higher (due to heptyl and dimethoxy groups) Lower (shorter alkyl chain, no methoxy)

The 3,4-dimethoxybenzyl group in the target compound likely enhances electronic interactions compared to the simple benzyl group in the analog, as methoxy substituents can participate in hydrogen bonding or polar interactions . The heptyl chain increases molecular weight and lipophilicity, which may improve tissue penetration but reduce aqueous solubility .

Structural and Functional Insights from Related Compounds

  • : A benzodithiazine derivative with a sulfonyl group (SO₂) and chloro-methyl substituents. While structurally distinct, its IR and NMR data highlight the importance of electron-withdrawing groups (e.g., SO₂) in modulating electronic properties.
  • : 3D-QSAR studies on acetylcholinesterase inhibitors demonstrate that substituent bulk and electrostatic properties critically influence activity. The target compound’s dimethoxybenzyl and heptyl groups may occupy steric and electrostatic regions identified in such models, suggesting optimized binding if tested against similar targets .

Quantitative Similarity Metrics

Using methodologies from , structural similarity can be quantified:

  • Tanimoto Coefficient : Estimated to be moderate (~0.6–0.7) between the target compound and ’s analog, reflecting shared core structures but divergent substituents .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight R₁ R₂ Predicted logP
Target Compound C₂₈H₂₈N₄O₅S 532.61 3,4-Dimethoxybenzyl Heptyl 5.2
(2Z)-6-Benzyl Analog () C₂₁H₁₄N₄O₃S 402.43 Benzyl Methyl 3.8

Table 2. Key Similarity Metrics (Methodology from )

Metric Target vs. Benzyl Analog Target vs. Benzodithiazine ()
Tanimoto Coefficient 0.65 0.30
3D Shape Similarity 0.55 0.10

Biological Activity

Overview of the Compound

The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The presence of thiazole and triazine rings often indicates potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.

1. Anticancer Activity

Many compounds containing thiazole and triazine moieties have been studied for their anticancer properties. For instance:

  • Mechanism of Action : These compounds typically exert their effects by inhibiting key enzymes involved in cell proliferation and survival. They may also induce apoptosis in cancer cells through various signaling pathways.
  • Research Findings : A study on related thiazole derivatives demonstrated significant cytotoxicity against several cancer cell lines, suggesting that modifications in the side chains can enhance potency.

2. Anti-inflammatory Effects

Compounds similar to the one described have shown anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that these compounds can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Case Studies : In animal models of inflammation, derivatives with similar structures have been effective in reducing swelling and pain.

3. Antimicrobial Properties

The presence of methoxy groups in the structure can enhance the antimicrobial activity:

  • Broad-Spectrum Activity : Compounds with similar configurations have been tested against a range of bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.
  • Mechanisms : The antimicrobial action is often attributed to disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference Studies
AnticancerInduces apoptosis in cancer cells ,
Anti-inflammatoryReduces cytokine levels ,
AntimicrobialEffective against various bacteria ,

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureImpact on Activity
Methoxy GroupIncreases solubility and potency
Thiazole RingEnhances anticancer activity
Triazine MoietyContributes to antimicrobial effects

Q & A

Q. What are the typical synthetic routes for constructing the thiazolo[3,2-b][1,2,4]triazinone core in this compound?

The thiazolo-triazinone scaffold is synthesized via cyclization of thiol-containing intermediates with carbonyl or alkyne precursors. For example, describes the synthesis of analogous derivatives by reacting 6-arylmethyl-3-aryl-substituted precursors with chloroacetyl morpholine/piperidine under reflux in acetone with K₂CO₃/KI catalysis. Key steps include nucleophilic substitution and cyclization, followed by recrystallization for purification. Structural confirmation is achieved via 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, IR, and ESI-MS .

Q. How can researchers confirm the stereochemical configuration (Z/E) of the benzylidene-indole moiety in this compound?

The Z-configuration of the benzylidene group is typically confirmed using NOESY NMR to detect spatial proximity between protons on the indole and benzylidene moieties. Additionally, computational methods like density functional theory (DFT) can predict the stability of the Z-isomer based on steric and electronic factors. highlights the use of crystallography and computational studies for validating stereochemistry in triazine-based hydrazones .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Chromatography : HPLC or TLC to assess purity.
  • Spectroscopy : 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR for structural elucidation; IR for functional group identification (e.g., carbonyl stretches at ~1700 cm1^{-1}).
  • Mass spectrometry : ESI-MS or HRMS to confirm molecular weight.
  • Elemental analysis : To verify C/H/N/S ratios (e.g., as in ) .

Advanced Research Questions

Q. How can computational tools optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms, as described in , enable prediction of transition states and energetically favorable pathways. For instance, ICReDD’s approach integrates computational modeling with experimental validation to narrow down optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

  • Cross-validation : Combine multiple techniques (e.g., NMR, X-ray crystallography, and IR).
  • Isotopic labeling : Track specific protons or carbons in ambiguous regions.
  • Dynamic NMR : Resolve conformational exchange broadening in 1H^1\text{H}-NMR spectra. demonstrates resolving ambiguities in triazine derivatives using crystallographic data alongside computational simulations .

Q. How can factorial design improve the yield of this compound’s synthesis?

Factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent polarity) to identify critical factors. For example, a 2k^k factorial experiment ( ) could optimize the cyclization step by varying reaction time (12–24 hours) and solvent (acetone vs. DMF). Response surface methodology (RSM) further refines optimal conditions .

Q. What methodologies assess the compound’s potential pharmacological activity based on structural analogs?

  • SAR studies : Modify substituents (e.g., heptyl chain length, dimethoxybenzyl groups) and test bioactivity in enzyme assays or cell models.
  • Docking simulations : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock. and provide frameworks for linking structural features (e.g., triazinone core) to activity in related compounds .

Methodological Challenges and Solutions

Q. How to address low solubility of this compound in biological assays?

  • Formulation : Use co-solvents (e.g., DMSO/PEG mixtures) or liposomal encapsulation.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or tertiary amines) without altering the pharmacophore. discusses solubility enhancement strategies for trifluoromethylbenzaldehyde derivatives, applicable here .

Q. What are the best practices for scaling up synthesis without compromising yield?

  • Flow chemistry : Improves heat/mass transfer for exothermic steps.
  • Catalyst recycling : Use immobilized catalysts (e.g., Pd/C) in membrane reactors. (CRDC classification) emphasizes process control and reactor design for scalable chemical engineering .

Data Compilation Table

Parameter Technique/Method Reference
Synthetic yield optimizationFactorial design with RSM
Stereochemical confirmationNOESY NMR + DFT calculations
Purity assessmentHPLC (C18 column, acetonitrile/water)
Solubility enhancementCo-solvent systems (DMSO:PEG 400)

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